molecular formula C7H3ClN4 B1451590 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 944388-93-6

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Cat. No. B1451590
M. Wt: 178.58 g/mol
InChI Key: ZDENKPYKHHGLOM-UHFFFAOYSA-N
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Description

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a chemical compound with the molecular weight of 153.57 . It is a solid substance at room temperature .

Scientific Research Applications

Enzyme Inhibition

6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives, closely related to 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile, have been identified as potent and selective inhibitors of cathepsin S. These compounds show efficacy against both purified enzyme and in human cell-based assays, making them significant in the study of enzyme inhibition (Cai et al., 2010).

Fluorescent Probes

Research on β-lactam carbenes reacting with 2-pyridyl isonitriles, including 6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl derivatives, demonstrates their potential as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Corrosion Inhibition

Studies on imidazo[4,5-b] pyridine derivatives, including 6-chloro variants, have shown them to be effective corrosion inhibitors for mild steel in acidic environments. These findings are significant in the field of material science and corrosion engineering (Saady et al., 2021).

Antidiabetic and Antioxidant Properties

6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their antidiabetic, antioxidant, and β-glucuronidase inhibition properties. This research indicates potential applications in the treatment of diabetes and oxidative stress-related conditions (Taha et al., 2016).

properties

IUPAC Name

6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-4-7(11-3-10-4)5(2-9)12-6/h1,3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENKPYKHHGLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)C#N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669043
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

CAS RN

944388-93-6
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,4-diamino-6-chloropicolinonitrile (3.2 g), triethylorthoformate (16 ml) and AcOH (5.4 ml) was heated to 150° C. in DCM (16 ml) in a microwave for 15 minutes. Solvent was evaporated, residue was dissolved in EtOAc (250 mL) and washed with water (150 mL). Organic layer was dried over sodium sulphate. Solvent was evaporated under reduced pressure to yield 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (2.2 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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